molecular formula C10H8ClNO2 B2878370 6-chloro-3-methyl-1H-indole-2-carboxylic Acid CAS No. 441801-03-2

6-chloro-3-methyl-1H-indole-2-carboxylic Acid

Cat. No. B2878370
CAS RN: 441801-03-2
M. Wt: 209.63
InChI Key: DYVDDDKAEPQDGB-UHFFFAOYSA-N
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Description

6-chloro-3-methyl-1H-indole-2-carboxylic acid is a chemical compound with the CAS Number: 441801-03-2 . It has a molecular weight of 209.63 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H8ClNO2/c1-5-7-3-2-6 (11)4-8 (7)12-9 (5)10 (13)14/h2-4,12H,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 209.63 .

Scientific Research Applications

Phytohormone and Phytotoxin Analysis in Plants

6-chloro-3-methyl-1H-indole-2-carboxylic Acid plays a role in the analysis of phytohormones, phytotoxins, and volatile organic compounds in plants. Research by Schmelz et al. (2003) demonstrates a GC-MS-based metabolic profiling approach that facilitates the examination of complex changes in plant systems in response to pathogen infection, herbivory, mechanical damage, and drought stress. The method allows for the quantification of phytohormones such as salicylic acid, jasmonic acid, and abscisic acid, alongside phytotoxin mimics like coronatine, revealing the intricate signaling crosstalk in plants under various stresses (Schmelz et al., 2003).

Synthesis of Biologically Active Compounds

Sharma (2017) explores the synthesis of indolo [3,2-C] isoquinoline derivatives, starting from indole-2-carboxylates. This synthesis pathway is crucial for creating biologically active compounds with potential applications in pharmaceuticals. The study showcases how indole-2-carboxylic Acid derivatives can be converted through several chemical reactions to yield compounds with varied biological activities (Sharma, 2017).

Heterocyclic Synthesis

Research by Majo and Perumal (1996) presents a one-pot synthesis method for heterocyclic beta-Chlorovinyl aldehydes using Vilsmeier reagent, starting from substituted 2-[(carboxymethyl)amino]benzoic acids. This synthesis approach underscores the versatility of indole carboxylic acids in producing heterocyclic compounds, which are essential in medicinal chemistry and material science (Majo & Perumal, 1996).

Carboxylation and Carbamoylation Processes

Nemoto et al. (2016) detail the carboxylation, ethoxycarbonylation, and carbamoylation of indoles, demonstrating the chemical versatility of indole derivatives in synthetic organic chemistry. This study highlights the methods for modifying indole compounds to produce indole-3-carboxylic acids and related derivatives with potential applications in drug synthesis and material science (Nemoto et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for the development of new therapeutic agents .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, with downstream effects that contribute to their therapeutic potential.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects. These effects would depend on the specific receptors that the compound interacts with and the biochemical pathways it influences.

properties

IUPAC Name

6-chloro-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-7-3-2-6(11)4-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVDDDKAEPQDGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

441801-03-2
Record name 6-chloro-3-methyl-1H-indole-2-carboxylic acid
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